![molecular formula C12H19ClN2O2S B2664364 Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride CAS No. 2287282-13-5](/img/structure/B2664364.png)
Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The active component with the piperidine moiety developed a stable hydrophobic interaction with the IKKb catalytic pocket .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Molecular Structure Analysis
The molecular formula of “tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride” is C11H23ClN2O2 . The average mass is 250.766 Da and the monoisotopic mass is 250.144806 Da .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Synthesis and Biological Properties
Research into piperidine substituted benzothiazole derivatives, closely related to the compound , demonstrates their synthesis and investigation for biological properties. These compounds show promising antibacterial and antifungal activities due to their unique structural components. This suggests that Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; hydrochloride could have similar applications in developing new antimicrobial agents (Shafi et al., 2021).
Antimicrobial Activity
Studies on new pyridine derivatives, including those with piperidine, have been explored for their in vitro antimicrobial activity, showcasing modest to variable activity against bacteria and fungi. This highlights the potential of Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; hydrochloride in contributing to the development of new antimicrobial substances (Patel et al., 2011).
Anticancer Potential
The synthesis and evaluation of propanamide derivatives bearing the piperidinyl-1,3,4-oxadiazole as potential anticancer agents demonstrate significant interest in compounds containing piperidine structures for cancer treatment. This research indicates that compounds structurally related to Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; hydrochloride could also be explored for their anticancer capabilities (Rehman et al., 2018).
Antituberculosis Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogues for novel Mycobacterium tuberculosis GyrB inhibitors showcase the critical role these compounds play in antituberculosis drug development. This suggests that Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate; hydrochloride might have applications in the research and development of new treatments for tuberculosis (Jeankumar et al., 2013).
Mechanism of Action
Safety and Hazards
While specific safety data for “Ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride” is not available, it’s important to handle all chemicals with care. Piperidine, for example, is classified as a flammable liquid and vapor, and it can be harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Piperidines play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of piperidine derivatives in pharmaceuticals .
properties
IUPAC Name |
ethyl 2-(piperidin-3-ylmethyl)-1,3-thiazole-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.ClH/c1-2-16-12(15)10-8-17-11(14-10)6-9-4-3-5-13-7-9;/h8-9,13H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCYRYOTKLTPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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